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Compound of Interest

Compound Name: 2-Octyloxy-benzaldehyde

Cat. No.: B11874767

Get Quote

Executive Summary

The structural isomerism between 2-octyloxybenzaldehyde (ortho-substituted) and 4-

octyloxybenzaldehyde (para-substituted) fundamentally dictates their physicochemical behavior
and industrial utility. While chemically identical in molecular formula (

), the spatial arrangement of the octyloxy tail relative to the aldehyde group acts as a
"molecular switch" for material properties.

¢ 4-Octyloxybenzaldehyde is a linear, rod-like molecule (calamitic) and a ubiquitous precursor
in Liquid Crystal (LC) synthesis.

* 2-Octyloxybenzaldehyde adopts a bent, "kinked" geometry due to steric proximity, rendering
it non-mesogenic but valuable as a sterically hindered intermediate in organic synthesis.

Part 1: Molecular Architecture & Physicochemical
Properties
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The primary differentiator is the aspect ratio and molecular symmetry. The para-substitution

allows for efficient packing, essential for the formation of mesophases (liquid crystalline states),

whereas the ortho-substitution disrupts this order.[1]

Comparative Data Table

Feature 2-Octyloxybenzaldehyde 4-Octyloxybenzaldehyde
IUPAC Name 2-(Octyloxy)benzaldehyde 4-(Octyloxy)benzaldehyde
CAS Number 29267-87-6 (General Ref) 24083-13-4
Substitution Ortho (1,2-position) Para (1,4-position)

Bent / Kinked (
Geometry Linear / Rod-like (Calamitic)

effective angle)

Electronic Effect

Inductive (
) & Resonance (

); Steric hindrance on -CHO

Inductive (
) & Resonance (

); No steric hindrance on -CHO

Physical State (RT)

Yellowish Oil (Liquid)

Colorless to Pale Yellow
Liquid/Low-Melting Solid

Boiling Point

~160-165 °C @ 0.5 mmHg

140-142 °C @ 0.1 mmHg

pKa (Precursor)

8.37 (Salicylaldehyde -

Intramolecular H-bond)

7.62 (4-Hydroxybenzaldehyde)

Primary Application

Organic Intermediates, Ligand

Synthesis

Liquid Crystals, Schiff Base

Mesogens

Structural Logic Flow

The following diagram illustrates how the position of the octyloxy chain dictates the

macroscopic phase behavior of the material.
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4-lsomer (Para) Rod-like Shape Efficient Stacking Liquid Crystalline
w Linear Geometry (Anisotropic) (Mesogenic)
Octyloxybenzaldehyde Isomer
1,2-Substitution
2-Isomer (Ortho) Steric Kink Disrupted Stacking Amorphous Liquid
Bent Geometry (Isotropic) (Non-Mesogenic)

Click to download full resolution via product page

Caption: Causal pathway linking molecular geometry (ortho vs. para) to macroscopic material
properties (mesogenicity).

Part 2: Synthetic Protocols (Williamson Ether
Synthesis)

Both isomers are synthesized via Williamson Ether Synthesis, alkylating the corresponding
hydroxybenzaldehyde with 1-bromooctane. However, the reaction kinetics differ.

Mechanistic Insight

e 4-Isomer: The phenolic proton of 4-hydroxybenzaldehyde (
) is easily removed by weak bases (
). The phenoxide ion is unhindered, allowing rapid

attack on the alkyl halide.

e 2-Isomer: Salicylaldehyde possesses a strong intramolecular hydrogen bond between the
phenolic -OH and the carbonyl oxygen. This stabilizes the proton, effectively raising the

(~8.4) and requiring slightly more forcing conditions (higher temperature or longer reflux) to
break the H-bond and drive the equilibrium toward the phenoxide.

Standardized Protocol

Reagents:
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Precursor: 4-hydroxybenzaldehyde (for 4-isomer) OR Salicylaldehyde (for 2-isomer) [1.0 eq]

Alkylating Agent: 1-Bromooctane [1.2 eq]

Base: Anhydrous

[2.0 eq] (Catalytic KI optional for rate enhancement)

Solvent: DMF (fastest) or Acetone (easier workup)

Step-by-Step Workflow:

Activation: Dissolve aldehyde in DMF (0.5 M concentration). Add

. Stir at RT for 30 min. Observation: Color change indicates phenoxide formation
(Yellow/Orange).

» Alkylation: Add 1-bromooctane dropwise.
o Reflux: Heat to 80°C (DMF) or Reflux (Acetone).

o 4-lsomer: Complete in 4-6 hours.

o 2-lsomer: May require 8-12 hours due to steric/H-bond factors.
o Monitoring (Self-Validation): Check TLC (Hexane:EtOAc 8:2).

o Product: High

spot (non-polar ether).

o Reactant: Low

spot (polar phenol).

o Validation: Reaction is complete only when the low
spot disappears.

o Workup: Pour into ice water. Extract with EtOACc (
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). Wash organic layer with 1M NaOH (removes unreacted phenol—critical step).

 Purification: Vacuum distillation or Column Chromatography (Silica, Hexane

5% EtOAc/Hexane).

Experimental Workflow Diagram

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11874767?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Start: Hydroxybenzaldehyde

(Ortho or Para)

Activation:
+ K2CO3 in DMF
(Break H-bond if Ortho)

:

Alkylation:
+ 1-Bromooctane
Heat to 80°C

Reactant Persists
(Add time/heat)

TLC Validation:
Hexane:EtOAc (8:2)

Reactant Gone

Workup:
Quench in Ice Water
Extract w/ EtOAc

Critical Wash:

1M NaOH
(Removes unreacted Phenol)

Drying & Concentration:
Na2S04 -> Rotovap

Pure Octyloxybenzaldehyde
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Caption: Generalized synthesis workflow with critical quality control checkpoints (TLC and
NaOH wash).

Part 3: Applications & Reactivity[4][5]
Liquid Crystals (The "Killer App" for the 4-lsomer)

4-Octyloxybenzaldehyde is a cornerstone intermediate for synthesizing Schiff base liquid
crystals (e.g., N-(4-octyloxybenzylidene)-4-alkylanilines).

e Mechanism: The aldehyde condenses with an aniline to form an imine (
) linkage.
e Role of 4-Octyloxy: The long

tail provides flexible aliphatic character, while the rigid benzene ring provides the aromatic
core. The para linearity ensures the molecule maintains a high length-to-width ratio (

), stabilizing the Nematic and Smectic phases.

e 2-Octyloxy: The bent shape effectively reduces the

ratio, preventing the parallel alignment required for liquid crystallinity. It acts as an impurity
that depresses the clearing point if present in LC mixtures.

Chemical Reactivity (Steric Hindrance)

In subsequent reactions (e.g., Grignard addition, reduction, or Schiff base formation):

o 2-Octyloxybenzaldehyde: The bulky octyloxy group at the ortho position creates significant
steric hindrance around the carbonyl carbon.

o Consequence: Nucleophilic attacks may be slower. Condensation reactions (imine
formation) may require acid catalysis and water removal (Dean-Stark) to drive to
completion.

e 4-Octyloxybenzaldehyde: The carbonyl is sterically accessible. Reactions proceed under
standard kinetic control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11874767/docs#comparative-technical-guide-2-
octyloxybenzaldehyde-vs-4-octyloxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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